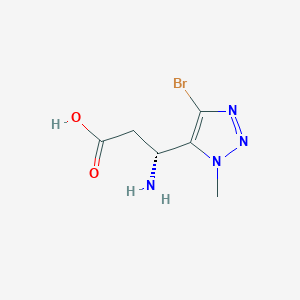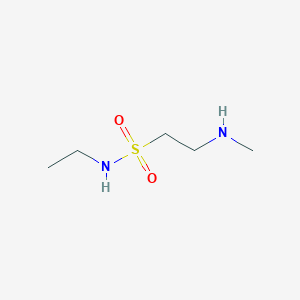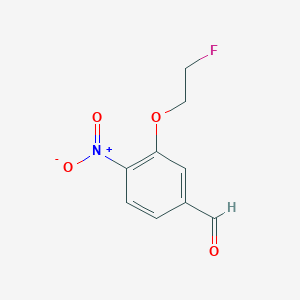
3-(2-Fluoroethoxy)-4-nitrobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Fluoroethoxy)-4-nitrobenzaldehyde is an organic compound with the molecular formula C9H8FNO4 It is characterized by the presence of a fluoroethoxy group and a nitro group attached to a benzaldehyde core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoroethoxy)-4-nitrobenzaldehyde typically involves the reaction of 4-nitrobenzaldehyde with 2-fluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-nitrobenzaldehyde and 2-fluoroethanol.
Catalyst: A suitable acid catalyst such as sulfuric acid or hydrochloric acid.
Reaction Conditions: The reaction is typically conducted at a temperature range of 60-80°C for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as recrystallization or chromatography ensures the high purity of the final product.
化学反応の分析
Types of Reactions
3-(2-Fluoroethoxy)-4-nitrobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in an aprotic solvent.
Major Products Formed
Oxidation: 3-(2-Fluoroethoxy)-4-nitrobenzoic acid.
Reduction: 3-(2-Fluoroethoxy)-4-aminobenzaldehyde.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学的研究の応用
3-(2-Fluoroethoxy)-4-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2-Fluoroethoxy)-4-nitrobenzaldehyde depends on its specific application. In biological systems, the compound may interact with cellular components such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA or proteins, potentially leading to cytotoxic effects.
類似化合物との比較
Similar Compounds
- 3-(2-Fluoroethoxy)benzaldehyde
- 4-Nitrobenzaldehyde
- 3-(2-Fluoroethoxy)-4-aminobenzaldehyde
Uniqueness
3-(2-Fluoroethoxy)-4-nitrobenzaldehyde is unique due to the presence of both a fluoroethoxy group and a nitro group on the benzaldehyde core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C9H8FNO4 |
|---|---|
分子量 |
213.16 g/mol |
IUPAC名 |
3-(2-fluoroethoxy)-4-nitrobenzaldehyde |
InChI |
InChI=1S/C9H8FNO4/c10-3-4-15-9-5-7(6-12)1-2-8(9)11(13)14/h1-2,5-6H,3-4H2 |
InChIキー |
WOJCPFWWQMWOLK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C=O)OCCF)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


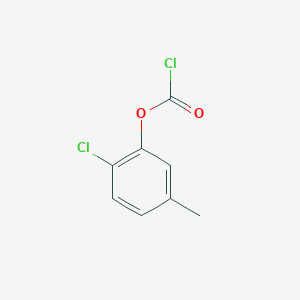

![{8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13220933.png)

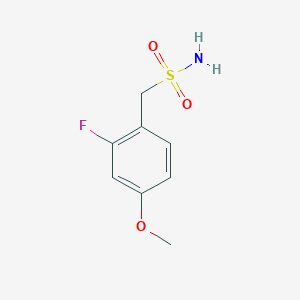
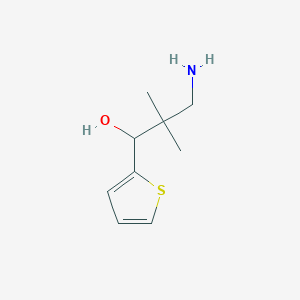
![3-[(1H-Pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride](/img/structure/B13220945.png)




